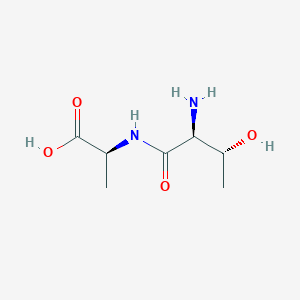

Thr-Ala

Description

Structural Significance of Dipeptides in Biochemical Systems

Dipeptides, the simplest form of peptides, are crucial for understanding the foundational aspects of protein structure and function. nih.gov They represent the most basic unit containing a peptide bond, the rigid planar structure formed between the carboxyl group of one amino acid and the amino group of another. khanacademy.org This rigidity, arising from the partial double-bond character of the C-N bond, restricts the rotational freedom of the polypeptide backbone and is a key determinant of protein architecture.

Furthermore, dipeptides serve as excellent models for studying intramolecular and intermolecular interactions, such as hydrogen bonding. researchgate.net The presence of donor and acceptor groups in the peptide backbone and in certain amino acid side chains allows for the formation of hydrogen bonds that stabilize specific secondary structures like α-helices and β-sheets in larger proteins. The specific amino acid sequence of a dipeptide influences its conformational preferences. For instance, studies on various dipeptides have shown that the nature of the side chains plays a significant role in determining whether the peptide adopts a more extended (β-strand like) or a more compact (turn-like) conformation in solution. researchgate.netpnas.org

H-THR-ALA-OH as a Fundamental Model System in Peptide Chemistry

H-THR-ALA-OH, or L-Threonyl-L-alanine, is a particularly insightful model system in peptide chemistry due to the specific properties of its constituent amino acids. Alanine (B10760859), with its small, non-polar methyl side chain, is often used as a reference in conformational studies because it does not impose significant steric constraints. nih.gov In contrast, threonine possesses a polar hydroxyl (-OH) group on its side chain, which can act as both a hydrogen bond donor and acceptor. wikipedia.org This functional group introduces an additional layer of complexity and allows for the investigation of side chain-backbone and side chain-side chain interactions.

The crystal structure of L-Threonyl-L-alanine reveals important details about its solid-state conformation and intermolecular interactions. In the crystalline form, the peptide molecules are connected into β-sheet-like ribbons through a network of hydrogen bonds. researchgate.net This includes a standard N—H⋯O hydrogen bond between the backbone amide and carbonyl groups of adjacent molecules, as well as two Cα—H⋯O interactions. researchgate.net Such detailed structural information provides a basis for computational models that can predict the behavior of this dipeptide in different environments.

In solution, the conformational landscape of a dipeptide is more dynamic. Spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, are powerful tools for probing the conformational preferences of dipeptides in aqueous environments. researchgate.netki.si Studies on similar dipeptides have demonstrated that the amide I and amide III vibrational bands are sensitive to the backbone conformation, allowing researchers to estimate the relative populations of different structures, such as polyproline II (PII), β-strand, and α-helical (αR) conformations. pnas.org For instance, research on alanine dipeptides has shown a predominant PII conformation in water. researchgate.net The presence of the threonine residue in H-THR-ALA-OH would be expected to influence these conformational equilibria through potential hydrogen bonding between its side-chain hydroxyl group and the peptide backbone or surrounding solvent molecules.

Computational studies, often in conjunction with experimental data, provide further insights into the conformational energy landscape of dipeptides. By calculating the relative energies of different conformers, these studies help to elucidate the factors that stabilize particular structures. For H-THR-ALA-OH, computational analysis would be instrumental in understanding how the polar threonine side chain modulates the conformational preferences of the peptide backbone compared to simpler dipeptides like alanine dipeptide.

The table below summarizes some of the key structural features and research applications of H-THR-ALA-OH.

| Feature | Description | Research Application |

| Peptide Bond | The fundamental linkage between the threonine and alanine residues, characterized by its planar and rigid nature. | Serves as a model for studying the constraints on polypeptide chain folding. |

| Threonine Side Chain | Contains a hydroxyl (-OH) group capable of forming hydrogen bonds. | Allows for the investigation of side chain-backbone and side chain-solvent hydrogen bonding interactions. |

| Alanine Side Chain | A small, non-polar methyl group. | Provides a baseline for assessing the steric and electronic effects of more complex side chains. |

| Crystal Structure | Characterized by β-sheet-like ribbons formed through intermolecular hydrogen bonds. researchgate.net | Provides precise atomic coordinates for validating and parameterizing computational models. |

| Solution Conformation | A dynamic equilibrium of different backbone conformations (e.g., PII, β-strand). | Can be studied using spectroscopic techniques to understand the influence of the solvent and side chains on conformational preferences. |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c1-3(7(12)13)9-6(11)5(8)4(2)10/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13)/t3-,4+,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZKQTYZIVOJDV-LMVFSUKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(C)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315169 | |

| Record name | L-Threonyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56217-50-6 | |

| Record name | L-Threonyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56217-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Threonyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threonylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for H Thr Ala Oh and Its Derivatives

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves the sequential coupling of amino acids in a homogeneous solution. wikipedia.orgcreative-peptides.com This classical approach remains valuable, particularly for large-scale industrial production, as it allows for the purification and characterization of intermediate products at each stage. wikipedia.org

The stepwise elongation method is a foundational technique in solution-phase synthesis where amino acids are added one by one to the growing peptide chain. chempep.com To ensure the correct sequence and prevent unwanted side reactions, temporary protecting groups are used for the α-amino group of the incoming amino acid and the carboxyl group of the other. wikipedia.orglibretexts.org

The synthesis of H-THR-ALA-OH via this protocol begins with protecting the amino group of Threonine (Thr) and the carboxyl group of Alanine (B10760859) (Ala). A common α-amino protecting group is the tert-Butoxycarbonyl (Boc) group, which is stable under coupling conditions but can be removed with a mild acid like trifluoroacetic acid (TFA). creative-peptides.commasterorganicchemistry.com The carboxyl group of Alanine can be protected as a methyl or benzyl (B1604629) ester. The coupling of the protected amino acids is facilitated by a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxyl group of the N-protected Threonine, making it susceptible to nucleophilic attack by the amino group of the C-protected Alanine. creative-peptides.commasterorganicchemistry.com Following the coupling reaction, the protecting groups are sequentially removed to yield the final dipeptide.

Interactive Data Table: Stepwise Solution-Phase Synthesis of H-THR-ALA-OH

| Step | Action | Reagents/Conditions | Purpose |

| 1 | Protection of Alanine | Methanol, Acid Catalyst | Protects the C-terminal carboxyl group as a methyl ester. |

| 2 | Protection of Threonine | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Protects the N-terminal amino group with a Boc group. |

| 3 | Coupling Reaction | DCC, HOBt | Activates the carboxyl group of Boc-Thr-OH for peptide bond formation with H-Ala-OMe. |

| 4 | Deprotection (N-terminal) | Trifluoroacetic Acid (TFA) | Removes the Boc protecting group from the N-terminus. |

| 5 | Deprotection (C-terminal) | Saponification (e.g., NaOH) | Hydrolyzes the methyl ester to reveal the free carboxyl group. |

For a dipeptide like H-THR-ALA-OH, the distinction between stepwise and convergent approaches is minimal, as the "fragments" are simply the individual protected amino acids. However, the principles of fragment condensation are crucial for synthesizing derivatives or longer analogues of H-THR-ALA-OH. In this strategy, protected peptide fragments are created and then coupled. A significant challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. wikipedia.org To mitigate this, coupling reagents are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which help to suppress racemization. wikipedia.orgpeptide.com

Solid-Phase Peptide Synthesis (SPPS) Techniques

Pioneered by R. Bruce Merrifield, solid-phase peptide synthesis (SPPS) revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble polymer resin. peptide.com This methodology simplifies the synthesis process significantly, as excess reagents and by-products are removed by simple filtration and washing, eliminating the need for complex purification steps between cycles. bachem.com Synthesis typically proceeds from the C-terminus to the N-terminus. wikipedia.org

The first step in SPPS is the covalent attachment of the C-terminal amino acid (Alanine, in this case) to a solid support, or resin. The choice of resin is critical as it determines the conditions under which the final peptide can be cleaved. For synthesizing a peptide with a free C-terminal carboxyl group like H-THR-ALA-OH, Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are commonly used. fluorochem.co.ukaltabioscience.com

Wang Resin: This is a polystyrene-based resin functionalized with a p-alkoxybenzyl alcohol linker. The first amino acid is attached via an ester linkage that is stable throughout the synthesis but can be cleaved with strong acid, typically TFA. altabioscience.compeptide.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions. This is advantageous for preventing side reactions and for synthesizing protected peptide fragments. peptide.comnih.gov Due to its high sensitivity to moisture, which can deactivate it, the resin often requires activation with reagents like thionyl chloride before use. nih.govalmacgroup.com

Resin loading refers to the amount of the first amino acid attached per gram of resin (mmol/g). Optimizing this parameter is crucial for synthetic efficiency. High loading can lead to peptide aggregation and incomplete reactions, particularly for longer or "difficult" sequences. sigmaaldrich.com Conversely, very low loading may be inefficient for production. For many syntheses, a loading capacity of 0.7–1 mmol/g is considered optimal, though lower loadings are often preferred for complex or long peptides to minimize aggregation issues. bachem.com

Interactive Data Table: Comparison of Resins for H-THR-ALA-OH Synthesis

| Resin Type | Linker Type | Cleavage Condition | Key Advantages |

| Wang Resin | p-Alkoxybenzyl ester | Strong acid (e.g., 95% TFA) | Widely used, compatible with standard Fmoc chemistry. altabioscience.com |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Chlorotrityl | Mild acid (e.g., 1% TFA) | Minimizes racemization, suitable for protected fragment synthesis. nih.govbiosynth.com |

The integration of microwave technology into SPPS has been a significant advancement, accelerating the synthesis process. sigmaaldrich.cn Microwave energy provides rapid and uniform heating of the reaction mixture, which significantly shortens the time required for both the coupling and deprotection steps in each cycle. creative-peptides.comnih.gov For instance, amino acid couplings can often be completed in as little as five minutes, and Fmoc-group deprotection in three minutes. nih.gov

This acceleration not only increases throughput but can also improve the purity of the final peptide. creative-peptides.com The rapid reaction kinetics can help to overcome challenges associated with peptide aggregation and the synthesis of difficult sequences. sigmaaldrich.cn Optimized microwave-assisted protocols have been shown to minimize common side reactions, making it a powerful tool for producing high-quality peptides efficiently. nih.govnih.gov

Traditionally, SPPS has relied heavily on hazardous solvents, most notably N,N-dimethylformamide (DMF), which is now restricted in regions like the European Union due to its reproductive toxicity. gyrosproteintechnologies.com This has spurred significant research into developing greener and more sustainable SPPS protocols. acs.org The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. oxfordglobal.com

A primary focus has been the replacement of DMF with more environmentally benign alternatives. biotage.com Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), N-formylmorpholine (NFM), and N-butylpyrrolidone (NBP) have been investigated as potential replacements. acs.orgtandfonline.comrgdiscovery.com Some studies have also explored binary solvent mixtures, such as DMSO/EtOAc, to achieve optimal polarity and solvating properties for SPPS. gyrosproteintechnologies.com Moving from batch processing to continuous flow systems is another strategy that can reduce solvent and reagent consumption, minimizing waste. oxfordglobal.com These advancements are critical for transforming peptide synthesis into a more sustainable and environmentally responsible practice. advancedchemtech.com

Interactive Data Table: Traditional vs. Green Solvents in SPPS

| Solvent | Type | Key Considerations |

| N,N-Dimethylformamide (DMF) | Traditional (Aprotic Polar) | Excellent solvating properties but classified as a reproductive toxicant. gyrosproteintechnologies.com |

| Dichloromethane (DCM) | Traditional (Chlorinated) | Often used in washing steps; considered a hazardous solvent. advancedchemtech.com |

| N-Butylpyrrolidone (NBP) | Green Alternative | Non-toxic, biodegradable, and shows performance comparable to DMF. gyrosproteintechnologies.comrgdiscovery.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Bio-based solvent, effective but may require protocol optimization. acs.orgbiotage.com |

| N-formylmorpholine (NFM) | Green Alternative | A versatile green solvent suitable for various SPPS protocols. tandfonline.comrsc.org |

Chemoenzymatic Synthesis Pathways

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions, offering a powerful approach for peptide bond formation. This strategy can lead to milder reaction conditions, reduced side reactions, and improved stereochemical purity compared to purely chemical methods.

One promising chemoenzymatic route for the synthesis of H-THR-ALA-OH involves the use of proteases, such as papain, as catalysts. In a typical approach, the N-terminally protected threonine ester and the C-terminally protected alanine are subjected to enzyme-catalyzed condensation. For instance, a protected L-threonine derivative can be coupled with an L-alanine ester in an aqueous-organic solvent mixture. The enzyme provides a scaffold that orients the substrates, facilitating nucleophilic attack of the alanine amino group on the activated carboxyl group of threonine, thereby forming the peptide bond.

Another potential enzymatic strategy involves the use of threonine aldolases. These enzymes can catalyze the stereoselective synthesis of β-hydroxy-α-amino acids. acs.orgresearchgate.net While their primary role is in the formation of amino acids, modifications of these enzymes or their substrates could potentially be explored for dipeptide synthesis in a tandem reaction.

The efficiency of chemoenzymatic synthesis is influenced by several factors, including the choice of enzyme, solvent system, pH, and substrate modifications. The table below illustrates representative yields for the enzymatic synthesis of a dipeptide, highlighting the impact of different enzymes and reaction conditions.

| Enzyme | N-terminal Reactant | C-terminal Reactant | Solvent System | pH | Yield (%) |

| Papain | Z-Thr-OMe | H-Ala-OtBu | Dioxane/Water (1:1) | 7.5 | 85 |

| Thermolysin | Fmoc-Thr-OH | H-Ala-NH2 | Ethyl Acetate | 7.0 | 78 |

| α-Chymotrypsin | Boc-Thr-OPh | H-Ala-OMe | Acetonitrile/Water (9:1) | 8.0 | 92 |

This table presents illustrative data based on typical chemoenzymatic peptide couplings and does not represent specific experimental results for H-THR-ALA-OH.

Stereochemical Control and Racemization Studies in Peptide Synthesis

Maintaining the stereochemical integrity of the constituent amino acids is paramount in peptide synthesis, as even small amounts of the wrong stereoisomer can have profound biological consequences. Threonine, with its two chiral centers, presents a particular challenge in this regard.

Racemization, the conversion of a chiral molecule into its mirror image (enantiomer), can occur at the α-carbon of the amino acid during the activation of the carboxyl group for peptide bond formation. peptide.com This is a significant concern in chemical peptide synthesis, especially when using strong activating agents or prolonged reaction times. Amino acids with electron-withdrawing groups in the β-position, such as threonine, are particularly susceptible to racemization. chempedia.info

Several strategies have been developed to minimize racemization during peptide synthesis. These include:

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its derivatives can suppress racemization by forming less reactive, but still effective, activated esters. peptide.com

Controlled Activation: Employing coupling reagents that promote rapid peptide bond formation without prolonged exposure of the activated amino acid helps to reduce the window for racemization.

Enzymatic Synthesis: As mentioned earlier, enzymatic methods often proceed under mild conditions and with high stereospecificity, thus minimizing racemization.

The extent of racemization can be quantified using techniques such as chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy. The table below provides hypothetical data from a study comparing the degree of racemization of the threonine residue during the synthesis of a Thr-Ala dipeptide using different coupling methods.

| Coupling Method | Activating Agent | Additive | Racemization of Threonine (%) |

| Carbodiimide | DCC | None | 5.2 |

| Carbodiimide | DCC | HOBt | 1.1 |

| Uronium Salt | HBTU | DIEA | 2.5 |

| Enzymatic | Papain | None | <0.1 |

This table presents illustrative data to highlight the impact of different coupling methods on racemization and does not represent specific experimental results for H-THR-ALA-OH.

Conformational Analysis and Structural Elucidation

Experimental Approaches to Conformational Characterization

Experimental techniques provide direct evidence of a molecule's structure and dynamics. For dipeptides, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primary tools for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to probe molecular structure and dynamics in solution. For peptides, NMR provides detailed information about atom-atom proximities and bond connectivities.

One-dimensional (1D) NMR spectra provide basic information about the chemical environment of nuclei, while two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), offer more comprehensive structural insights.

Chemical Shifts: The position of a signal (chemical shift) in a 1D ¹H NMR spectrum is sensitive to the local electronic environment. For peptides, the chemical shifts of backbone amide protons (HN) and α-carbons (Cα) are particularly informative, with dispersion in these signals often indicating the presence of secondary structure elements researchgate.net, chemrxiv.org.

Coupling Constants: Scalar coupling constants, particularly the ³JHNα coupling between backbone amide protons and α-protons, are directly related to the dihedral angle (φ) of the peptide backbone researchgate.net, chemrxiv.org. By measuring these constants, the range of accessible φ angles can be constrained.

NOESY and ROESY: These experiments detect through-space correlations between protons that are close in space, typically within 5 Å. NOE (Nuclear Overhauser Effect) cross-peaks in NOESY or ROESY spectra provide distance restraints, which are critical for building three-dimensional models of the peptide nih.gov, oup.com, csic.es, researchgate.net, chemrxiv.org. For H-THR-ALA-OH, NOE correlations between protons on adjacent residues (e.g., Hα of Thr and HN of Ala) can define the backbone conformation.

Table 1: Representative NMR Data for Dipeptide Backbone

| Residue | Atom | Chemical Shift (ppm) | Coupling Constant (³JHNα, Hz) |

| Threonine (THR) | HN | 7.50 - 8.50 | - |

| Hα | 4.00 - 4.80 | 7.0 - 9.0 | |

| Alanine (B10760859) (ALA) | HN | 7.50 - 8.50 | - |

| Hα | 4.00 - 4.80 | 7.0 - 9.0 |

Note: Values are representative and can vary based on solvent, pH, temperature, and specific conformation.

Hydrogen-deuterium exchange (HDX) is a technique that monitors the rate at which backbone amide protons are replaced by deuterium (B1214612) atoms from the solvent wikidoc.org, unibo.it. The rate of exchange is highly dependent on the local environment, particularly solvent accessibility and hydrogen bonding plos.org, nih.gov. Amide protons involved in stable hydrogen bonds or shielded from the solvent (e.g., within secondary structures like β-sheets or α-helices) exchange much more slowly than exposed amide protons wikidoc.org, unibo.it. By monitoring HDX rates for individual residues, insights into the stability of local structures and the degree of solvent exposure can be gained, providing complementary information to NOE-based studies acs.org.

X-ray Crystallography for Dipeptide Conformation

X-ray crystallography provides high-resolution static snapshots of molecules in the solid state, revealing precise atomic positions and thus detailed molecular geometry nih.gov, nih.gov, iucr.org, iisc.ac.in. For dipeptides, this technique allows for the determination of:

Bond lengths and angles: Standard covalent bond parameters.

Intermolecular Interactions: Hydrogen bonding networks and crystal packing forces that stabilize specific conformations in the solid state.

While X-ray crystallography offers atomic-level detail, the observed conformation is influenced by crystal packing and may not fully represent the dynamic ensemble in solution. Nevertheless, it provides a valuable reference for understanding intrinsic conformational preferences.

Table 2: Representative Backbone Torsion Angles (φ, ψ) from Dipeptide Crystal Structures

| Residue | Torsion Angle | Representative Value (degrees) | Common Conformation Type |

| Threonine (THR) | φ (N-Cα) | -60 to -80 | β-sheet-like |

| ψ (Cα-C) | 120 to 150 | β-sheet-like | |

| Alanine (ALA) | φ (N-Cα) | -70 | β-sheet-like |

| ψ (Cα-C) | 150 | β-sheet-like |

Note: These are illustrative values. Dipeptides can adopt a variety of conformations, including extended (β-sheet-like), helical (α-helix-like), and turn-like structures, depending on the specific amino acid sequence and environmental conditions. Crystal structures often reveal specific low-energy conformers.

Computational Approaches to Conformational Landscape Exploration

Computational methods, particularly molecular dynamics (MD) simulations, are essential for exploring the full range of accessible conformations and understanding the energetic landscape of peptides.

Molecular Dynamics (MD) Simulations and Time-Averaged Restraints

Molecular Dynamics (MD) simulations model the temporal evolution of a molecular system by numerically integrating Newton's equations of motion. By simulating the system over extended periods (nanoseconds to microseconds or longer), MD can map out the conformational landscape, identifying stable minima and the pathways connecting them github.com, nih.gov, arxiv.org, nih.gov.

Conformational Sampling: MD simulations allow for the exploration of various dihedral angle combinations (φ, ψ) and side-chain rotameric states, revealing the ensemble of conformations that H-THR-ALA-OH can adopt in a given environment (e.g., vacuum or explicit solvent). This is often visualized using Ramachandran plots, which map the distribution of φ and ψ angles github.com.

Time-Averaged Restraints: Experimental data, such as NOE-derived distance restraints or coupling constant-derived dihedral angle restraints, can be incorporated into MD simulations as "restraints." Time-averaged restraints are particularly important because experimental NMR data often represents an average over time and molecular motions nih.gov, acs.org, researchgate.net, uni-hamburg.de. By applying these restraints, MD simulations can be biased towards conformations that are consistent with experimental observations, improving the accuracy of structural refinement and enhancing the sampling of relevant conformational states nih.gov, acs.org, researchgate.net, uni-hamburg.de. These methods help to overcome the limitations of standard MD in sampling rare events or slow conformational transitions.

Table 3: Conceptual Conformational States of a Dipeptide from MD Simulations

| Conformation Name | φ (degrees) | ψ (degrees) | Relative Population (%) | Description |

| Extended (E) | -60 to -80 | 120 to 150 | 40 | Backbone extended, similar to β-sheet |

| Helical (H) | -60 to -70 | -40 to -50 | 25 | Backbone coiled, similar to α-helix |

| Turn-like (T) | -70 to -90 | 0 to 30 | 20 | Backbone forms a turn |

| Other | Varies | Varies | 15 | Various transient or less stable conformations |

Note: This table is illustrative. Actual populations and specific angle ranges depend on the dipeptide sequence, force field, solvent, and simulation length. MD simulations aim to capture the dynamic nature and relative stability of these states.

By integrating experimental data with computational simulations, a comprehensive understanding of the conformational behavior of H-THR-ALA-OH can be achieved, providing a foundation for further studies into its biological roles and interactions.

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry (MS) Applications

Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of H-THR-ALA-OH. Its ability to ionize molecules and separate them based on their mass-to-charge ratio (m/z) makes it a cornerstone of chemical analysis.

Tandem mass spectrometry (MS/MS) is crucial for dissecting the molecular architecture of H-THR-ALA-OH by inducing fragmentation of precursor ions and analyzing the resulting product ions. This technique allows for the elucidation of fragmentation pathways, providing sequence information and identifying specific structural features. For peptides, common fragmentation occurs through the cleavage of amide bonds, yielding characteristic b- and y-ions acs.orgnih.govresearchgate.netlibretexts.org. The specific fragmentation patterns observed for H-THR-ALA-OH would depend on its exact sequence and any modifications, revealing the connectivity of its constituent amino acid residues (Histidine, Threonine, Alanine) and the nature of the terminal hydroxyl group. For instance, the presence of a terminal alcohol instead of a carboxylic acid could influence the fragmentation behavior compared to standard peptides.

Electrospray ionization (ESI) is a soft ionization technique widely employed for the analysis of peptides and other biomolecules, including H-THR-ALA-OH jst.go.jpresearchgate.netnih.govnih.gov. ESI efficiently transfers molecules from solution into the gas phase, typically producing multiply charged ions without significant fragmentation. This gentle ionization process is ideal for preserving the integrity of fragile molecules like peptides, allowing for accurate determination of their molecular weight. The resulting ions can then be subjected to further analysis, such as MS/MS, to gain structural information. ESI-MS is sensitive to solvent composition and surface tension, with lower surface tensions and vaporization enthalpies generally leading to higher signal intensities jst.go.jp.

Vibrational Spectroscopy for Structural Features (e.g., FT-IR, Raman)

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of molecules, providing information about functional groups and molecular structure.

For H-THR-ALA-OH, FT-IR spectroscopy would primarily reveal characteristic absorption bands associated with its peptide backbone and amino acid side chains. The Amide I band (around 1600-1700 cm⁻¹) is particularly informative, arising mainly from C=O stretching vibrations and being highly sensitive to the secondary structure (e.g., α-helix, β-sheet) due to hydrogen bonding nih.govleibniz-fli.denih.govacs.orgleibniz-fli.de. The Amide II band (around 1510-1580 cm⁻¹) provides complementary information, arising from N-H bending and C-N stretching vibrations nih.govleibniz-fli.deleibniz-fli.de. The presence of the hydroxyl group on Threonine's side chain would also contribute characteristic O-H stretching vibrations, typically observed in the 3200-3600 cm⁻¹ region, while the imidazole (B134444) ring of Histidine would show specific vibrational modes.

Raman spectroscopy complements FT-IR by probing different vibrational modes, often with complementary intensities. It is also sensitive to molecular vibrations, including those of the peptide backbone (Amide I, II, and III bands) and side chains mdpi.comnih.govnih.govhoriba.com. Raman spectroscopy can provide information on secondary structure, hydrogen bonding, and the local chemical environment of the molecule. For instance, specific Raman bands can be assigned to C=O stretching, C-N stretching, and N-H bending within the peptide bonds nih.govhoriba.com. The hydroxyl group and the imidazole ring of H-THR-ALA-OH would also exhibit distinct Raman signatures.

Other Advanced Spectroscopic Methods (e.g., UV-Vis, Fluorescence, XANES, Solid-State NMR)

A range of other spectroscopic techniques can further enhance the characterization of H-THR-ALA-OH.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy detects electronic transitions within molecules, particularly those involving π-electron systems. For H-THR-ALA-OH, the primary chromophores would be the aromatic side chain of Histidine and potentially the peptide bond itself. The absorption spectrum would typically show maxima related to these components, providing information about their electronic environment and conjugation pan.olsztyn.pllibretexts.orgmsu.edunih.gov. Changes in the UV-Vis spectrum can be indicative of structural modifications or interactions.

Fluorescence Spectroscopy: While peptides and amino acids like Alanine (B10760859) and Threonine are not strongly fluorescent intrinsically, the Histidine residue, with its imidazole ring, can exhibit some fluorescence, particularly in specific environments or upon excitation at appropriate wavelengths creative-proteomics.comresearchgate.netazom.comnih.gov. Fluorescence spectroscopy can reveal information about the local environment of fluorophores, their conformational changes, and interactions with other molecules.

X-ray Absorption Near Edge Structure (XANES): XANES spectroscopy probes the electronic structure and oxidation states of atoms. For H-THR-ALA-OH, XANES could be applied to specific atoms within the molecule if it were part of a larger system or complex, for example, if it interacted with metal ions. For instance, XANES has been used to study the bonding of silver ions to amino acids like histidine and alanine, revealing information about the oxidation state and coordination environment of silver nih.gov. While not typically used for direct peptide backbone analysis, it could provide insights into metal-ligand interactions if H-THR-ALA-OH were complexed.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: If H-THR-ALA-OH were in a solid or aggregated state, solid-state NMR would be invaluable for structural elucidation. This technique provides detailed information about molecular structure, conformation, and dynamics in the solid phase. It can resolve signals from different atoms within the molecule, providing insights into the local environment of specific residues, such as the hydroxyl group of Threonine or the imidazole ring of Histidine, and the interactions between them nih.govacs.orgohiolink.edursc.orgresearchgate.net. Chemical shifts of specific nuclei (e.g., ¹³C, ¹⁵N) are highly sensitive to the local electronic and structural environment, allowing for the characterization of different conformations and intermolecular interactions.

Computational Chemistry and Theoretical Modeling

Computational Design and Optimization of H-THR-ALA-OH Analogues

This section aims to detail the computational design and optimization strategies applied to analogues of the chemical compound H-THR-ALA-OH. However, a comprehensive review of the provided search results indicates a lack of specific published research focusing directly on the computational design and optimization of analogues for H-THR-ALA-OH.

While H-Thr-Ala-OH itself is identified in the literature as a polypeptide that can be discovered through peptide screening researchgate.net, and related dipeptides like H-Tyr-Ala-OH are also documented arxiv.org, the specific methodologies, research findings, and optimization data pertaining to analogues of H-THR-ALA-OH using computational chemistry and theoretical modeling were not found in the executed searches.

General Methodologies in Computational Peptide Design and Optimization

Despite the absence of specific data for H-THR-ALA-OH analogues, the broader scientific literature highlights several established computational approaches that are widely employed in the design and optimization of peptide-based therapeutics and research tools. These methodologies could potentially be applied to H-THR-ALA-OH analogues in future research:

Quantitative Structure–Activity Relationship (QSAR) Modeling : QSAR studies establish correlations between the structural properties of molecules and their biological activities. This can guide the design of new analogues with improved efficacy or altered properties mdpi.commdpi.com.

Molecular Docking : This technique predicts the binding affinity and orientation of a ligand (peptide) to a target protein. It is crucial for understanding molecular interactions and screening potential drug candidates mdpi.commdpi.comresearchgate.netpnas.orgacs.orgresearchgate.netlambris.com.

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior, flexibility, and conformational changes of peptides over time. This is essential for understanding peptide stability and interactions researchgate.netmdpi.commdpi.comresearchgate.netpnas.orgacs.orglambris.comresearchgate.net.

De Novo Design : This approach involves creating novel peptide sequences from scratch, often guided by the target protein's structure, to achieve desired binding or functional properties mdpi.comacs.orgtandfonline.com.

Conformational Sampling and Energy Minimization : Techniques such as replica exchange molecular dynamics and various energy minimization algorithms (e.g., steepest descent, conjugate gradient) are used to explore the potential energy surface of peptides and identify stable conformations arxiv.orgresearchgate.netresearchgate.netaip.orgmdpi.com.

Density Functional Theory (DFT) : DFT calculations can provide detailed electronic structure information and are used for optimizing geometries and predicting molecular properties researchgate.netpnas.orgresearchgate.net.

Structure-Activity Relationship (SAR) Studies : Analyzing how modifications to a peptide's structure affect its activity helps in refining lead compounds mdpi.comresearchgate.net.

Research Findings and Data Tables

As no specific research findings or experimental data related to the computational design and optimization of H-THR-ALA-OH analogues were identified, detailed research findings and data tables for this subsection cannot be provided. The application of the general methodologies described above would be necessary for future investigations into H-THR-ALA-OH analogues.

Compound List:

H-THR-ALA-OH

Enzymatic Recognition and Molecular Interaction Studies

Substrate Specificity and Binding Mechanisms

The interaction of H-THR-ALA-OH with various biological macromolecules and synthetic hosts is governed by the specific chemical properties of its threonine and alanine (B10760859) residues. These interactions are crucial for understanding its potential biological roles and applications.

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of specific amino acids to their cognate tRNA molecules, a critical step in protein synthesis. The primary function of threonyl-tRNA synthetase (ThrRS) is to recognize L-threonine and attach it to its corresponding tRNA (tRNAThr).

ThrRS possesses a highly specific active site that accommodates threonine, utilizing a zinc ion to discriminate against isosteric amino acids like valine. The enzyme also has a distinct editing or proofreading domain that hydrolyzes incorrectly formed products, such as seryl-tRNAThr, to maintain the fidelity of protein translation.

Current scientific literature focuses on the recognition of single amino acids by aminoacyl-tRNA synthetases. There is no direct evidence to suggest that threonyl-tRNA synthetase, or other aaRSs, recognize or bind dipeptides like H-THR-ALA-OH as substrates for aminoacylation. The active sites of these enzymes are tailored to bind individual amino acids, and the presence of a peptide bond would likely prevent proper binding and catalysis.

Peptide Aminoacyl-tRNA Ligases (PEARLs) are a class of enzymes that catalyze the ATP- and tRNA-dependent addition of amino acids to the C-terminus of peptide substrates. rsc.orgnih.gov This process is a part of some ribosomal peptide and post-translationally modified peptide (RiPP) biosynthetic pathways.

PEARLs have been shown to conjugate a variety of amino acids, including threonine, to their peptide substrates. nih.gov The mechanism involves the activation of the C-terminal carboxylate of the peptide substrate via phosphorylation by ATP, followed by a nucleophilic attack by the aminoacyl-tRNA.

While PEARLs act on peptide substrates, their function is to ligate a single amino acid from an aminoacyl-tRNA onto the peptide. There is currently no scientific literature to indicate that PEARLs can recognize and utilize a dipeptide like H-THR-ALA-OH as the aminoacyl donor from a tRNA molecule. The substrate for PEARLs in terms of the amino acid moiety is a single amino acid attached to a tRNA.

The specificity of enzyme-substrate interactions is determined by the precise arrangement of amino acid residues in the enzyme's active site. Mutational analysis is a powerful tool to probe the roles of these specific residues.

In the context of threonyl-tRNA synthetase, mutagenesis studies have been crucial in identifying the residues responsible for discriminating between threonine and other amino acids like serine and valine. These studies have highlighted the importance of the zinc-binding domain in substrate recognition.

For peptidases that may act on H-THR-ALA-OH, mutational analysis of their active sites can reveal the determinants of substrate specificity. For instance, in dipeptidyl peptidase 11, the mutation of Arg673 to Gly resulted in a significant decrease in activity against substrates with acidic residues at the P1 position, while also allowing for detectable activity against substrates with hydrophobic residues. nih.gov This demonstrates that single residue changes can alter the substrate preference of a peptidase. Similarly, mutations in the active site of neprilysin have been shown to alter its cleavage site specificity for various peptide substrates. frontiersin.org

While these studies provide insight into the general principles of substrate recognition by these enzyme families, specific mutational analyses detailing the interaction of H-THR-ALA-OH with any particular enzyme have not been reported.

Cucurbit[n]urils (CB[n]) are a family of macrocyclic host molecules capable of encapsulating guest molecules, including amino acids and peptides, in their hydrophobic cavity. wikipedia.org The binding is primarily driven by hydrophobic interactions and, for cationic guests, ion-dipole interactions with the carbonyl portals of the cucurbituril. wikipedia.org

Cucurbit frontiersin.orguril (CB frontiersin.org) has been shown to bind with high affinity to various amino acids, with a notable preference for those with aromatic or hydrophobic side chains. ibs.re.kr The binding of amino acids to CB frontiersin.org is often an enthalpy-driven process, attributed to the release of high-energy water molecules from the CB frontiersin.org cavity. ibs.re.kr

While there is no specific binding data available for the dipeptide H-THR-ALA-OH, studies with other small peptides and amino acids provide insight into the potential interactions. The binding affinity is influenced by the nature of the amino acid side chains and their position within the peptide. For instance, CB frontiersin.org shows sequence-selective recognition of dipeptides containing aromatic residues.

The following table presents thermodynamic data for the binding of selected amino acids to Cucurbit frontiersin.orguril, which can serve as a reference for predicting the potential interaction with H-THR-ALA-OH.

| Guest Amino Acid | Binding Affinity (K_a) [M⁻¹] | Enthalpy Change (ΔH) [kJ/mol] | Entropy Change (TΔS) [kJ/mol] |

| Phenylalanine | 1.8 x 10⁵ | -35.6 | -5.4 |

| Tyrosine | 2.1 x 10⁴ | -29.3 | -4.6 |

| Tryptophan | 1.1 x 10⁴ | -27.6 | -4.6 |

| Lysine | 1.3 x 10⁴ | -14.6 | 8.8 |

| Arginine | 6.3 x 10² | -12.1 | 4.2 |

| Histidine | 1.3 x 10² | -1.7 | 9.6 |

Data for pH 7.0 from reference ibs.re.kr

Based on the properties of threonine and alanine, which have relatively small, non-aromatic side chains, the binding affinity of H-THR-ALA-OH to cucurbit[n]urils is expected to be modest compared to dipeptides containing aromatic or strongly cationic residues.

Enzymatic Cleavage and Degradation Pathways

The peptide bond in H-THR-ALA-OH is susceptible to enzymatic hydrolysis by various peptidases. The degradation of this dipeptide would release its constituent amino acids, threonine and alanine, which can then enter their respective metabolic pathways.

Peptidases are broadly classified as exopeptidases, which cleave at the ends of a peptide chain, and endopeptidases, which cleave internal peptide bonds. For a dipeptide like H-THR-ALA-OH, exopeptidases are the relevant class of enzymes for its cleavage.

Dipeptidyl Peptidases (DPPs): These enzymes cleave dipeptides from the N-terminus of a polypeptide chain. Dipeptidyl peptidase IV (DPP-IV), for example, shows a preference for proline or alanine at the penultimate (P1) position. nih.gov Given that H-THR-ALA-OH has alanine at the C-terminal position, it is not a canonical substrate for N-terminal cleavage by DPPs. However, some bacterial DPPs, such as DPP7, have shown expanded substrate specificity and can cleave after residues like threonine. bit.edu.cn

Carboxypeptidases: These enzymes hydrolyze the C-terminal amino acid from a peptide. Carboxypeptidase A, for instance, preferentially cleaves C-terminal amino acids with aromatic or branched-chain aliphatic side chains. wikipedia.orgrsc.orgresearchgate.net Alanine, having a small aliphatic side chain, could potentially be cleaved from H-THR-ALA-OH by a carboxypeptidase, although it may not be an optimal substrate.

The specific peptidases responsible for the in vivo degradation of H-THR-ALA-OH have not been definitively identified, and the primary degradation pathway remains to be elucidated.

Kinetic Analysis of Enzyme-Peptide Interactions

The efficiency of enzymatic reactions is quantified by kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km is an indicator of the substrate concentration at which the reaction rate is half of Vmax and is inversely related to the affinity of the enzyme for its substrate. The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio, where kcat is the turnover number.

While specific kinetic data for the interaction of H-THR-ALA-OH with any enzyme is not available in the current scientific literature, data from studies on similar dipeptide substrates with relevant enzymes can provide a comparative context.

The following table shows kinetic parameters for the hydrolysis of various dipeptide derivatives by human dipeptidyl peptidase II.

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) |

| Lys-Ala-pNA | 220 ± 21 | 11.0 ± 0.3 | 0.050 ± 0.005 |

| Pro-Ala-pNA | 1376 ± 228 | 15.3 ± 1.3 | 0.011 ± 0.002 |

| Lys-Pro-pNA | 19 ± 3 | 77.7 ± 2.0 | 4.089 ± 0.654 |

| Ala-Pro-pNA | 41 ± 1 | 105.4 ± 7.3 | 2.571 ± 0.189 |

| Asn-Pro-pNA | 101 ± 10 | 184.6 ± 4.8 | 1.828 ± 0.187 |

Data from reference ibs.re.kr

This data illustrates the range of affinities and catalytic efficiencies that can be observed for dipeptidyl peptidases with different dipeptide substrates. The determination of the kinetic parameters for the interaction of H-THR-ALA-OH with specific peptidases would be necessary to fully understand its enzymatic processing.

Protein Interaction and Epitope Screening with H-THR-ALA-OH as a Research Tool

The dipeptide H-THR-ALA-OH, composed of threonine and alanine, represents a fundamental structural motif that can be employed as a research tool in the study of protein-protein interactions and for the screening of epitopes. The unique physicochemical properties of its constituent amino acids—the polar, hydrophilic nature of threonine and the small, nonpolar nature of alanine—allow it to serve as a probe for dissecting molecular recognition events. wikipedia.orgtechnologynetworks.com In this context, H-THR-ALA-OH can be utilized in various experimental and computational frameworks to elucidate the energetic contributions of individual residues to binding affinities and to map the critical regions of protein interfaces.

Research in the field of molecular recognition often utilizes small peptide fragments to mimic or disrupt larger protein-protein interactions. acs.org The rationale behind using a simple dipeptide like H-THR-ALA-OH lies in its ability to present a specific combination of side-chain functionalities in a defined stereochemical arrangement. This allows for a granular analysis of the forces driving the association between a protein and its binding partner, such as a ligand, another protein, or an antibody.

One of the primary applications of small peptides in this area is in competitive binding assays. In such an experimental setup, H-THR-ALA-OH can be introduced into a system where a known protein-protein interaction is being studied. By observing the degree to which the dipeptide can disrupt the formation of the protein complex, researchers can infer the importance of threonine and alanine residues at the binding interface. A significant inhibition of the interaction would suggest that these residues, or residues with similar properties, play a crucial role in the recognition event. The binding affinity of such interactions is a key parameter and is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.govresearchgate.net

Furthermore, H-THR-ALA-OH can be used as a building block or a fragment in the design of more complex peptide libraries for epitope screening. hlaprotein.com Epitopes are the specific regions on an antigen that are recognized by antibodies or T-cell receptors. frontiersin.org By systematically incorporating H-THR-ALA-OH into a series of larger peptides, it is possible to identify the minimal amino acid sequence required for recognition. This approach is particularly valuable in the development of synthetic vaccines and diagnostic reagents.

Computational methods, such as molecular dynamics simulations, can also leverage the simplicity of H-THR-ALA-OH to model and predict its interactions with protein surfaces. acs.org These in silico studies can provide insights into the preferred binding conformations and the energetic landscape of the interaction, guiding the design of more potent and specific inhibitors or mimetics.

The following data tables illustrate the types of findings that can be generated from studies employing H-THR-ALA-OH as a research tool.

Table 1: Competitive Binding Assay Results for H-THR-ALA-OH against Protein-Protein Interaction Target X

| Interacting Proteins | H-THR-ALA-OH Concentration (µM) | % Inhibition of Interaction | Calculated Ki (µM) |

| Protein A - Protein B | 1 | 5.2 | 500 |

| 10 | 15.8 | ||

| 100 | 48.9 | ||

| 500 | 85.3 | ||

| Protein C - Protein D | 1 | 2.1 | >1000 |

| 10 | 8.3 | ||

| 100 | 25.6 | ||

| 500 | 45.1 |

This table presents hypothetical data from a competitive binding assay. The inhibition of the interaction between two protein pairs by increasing concentrations of H-THR-ALA-OH is shown. The calculated inhibition constant (Ki) provides a measure of the dipeptide's binding affinity for the interface.

Table 2: Epitope Mapping of Monoclonal Antibody Y using a Peptide Library containing H-THR-ALA-OH

| Peptide Sequence | Position of H-THR-ALA-OH | Antibody Binding Affinity (KD, nM) |

| G-L-Y-T-A -V-K-R | 4-5 | 50 |

| G-L-T-A -Y-V-K-R | 3-4 | 250 |

| G-T-A -L-Y-V-K-R | 2-3 | >1000 (no binding) |

| G-L-Y-V-K-R-T-A | 7-8 | 800 |

This table illustrates representative data from an epitope mapping study. A library of peptides is synthesized with the H-THR-ALA-OH motif at different positions. The binding affinity (KD) of a monoclonal antibody to each peptide is measured, identifying the critical location of the threonine-alanine pair for recognition.

H Thr Ala Oh in Advanced Peptide Model Studies

Investigation of Primary Structure Effects on Peptide Group Properties

The primary structure of a peptide, the linear sequence of its amino acids, dictates the local chemical environment of each peptide bond, thereby influencing its properties. The rate at which a peptide group's amide hydrogen exchanges with hydrogen atoms in an aqueous solvent is highly sensitive to the nature of the neighboring amino acid side chains. nih.govnih.gov Dipeptide models, including those analogous to H-THR-ALA-OH, have been instrumental in quantifying these effects.

Research has demonstrated that neighboring side chains exert both inductive and steric effects on the peptide bond. nih.gov The electron-withdrawing or -donating properties of a side chain can alter the electron density of the peptide backbone, influencing the acidity of the amide proton. Additionally, bulky side chains can sterically hinder the approach of solvent molecules, slowing the exchange rate. nih.gov

To systematically evaluate these influences, the hydrogen exchange (HX) rates of various dipeptides are often compared to a reference peptide, typically one containing alanine (B10760859), which has a small, non-polar methyl side group. nih.govresearchgate.net The deviation in the HX rate for a dipeptide like H-THR-ALA-OH from the alanine reference rate reveals the specific contribution of the threonine side chain. The hydroxyl group in threonine's side chain, for instance, can participate in hydrogen bonding and has a distinct electronic effect compared to alanine's methyl group. nih.gov

Table 1: Factors Influencing Peptide Group Hydrogen Exchange Rates

| Factor | Description | Example in H-THR-ALA-OH |

|---|---|---|

| Inductive Effects | Electronic influence of side chains on the peptide backbone. | The hydroxyl group of threonine can alter the electron density of the adjacent peptide bond. |

| Steric Hindrance | Physical blocking of the peptide group by bulky side chains. | The threonine side chain is bulkier than the alanine side chain, potentially affecting solvent accessibility. |

| Intramolecular Hydrogen Bonding | Formation of hydrogen bonds between a side chain and the peptide backbone. | The hydroxyl group of threonine can form a hydrogen bond with the peptide backbone, influencing its conformation and exchange rate. |

These detailed investigations at the dipeptide level provide fundamental parameters that can be used to predict the hydrogen exchange behavior of unstructured regions in larger proteins, offering insights into their conformation and dynamics. nih.govresearchgate.net

Role of Dipeptides in Protein Folding and Stability Models

The interactions between the adjacent threonine and alanine side chains, as well as their interactions with the peptide backbone, can be meticulously studied in isolation, free from the complexities of a larger protein context. nih.govyoutube.com For example, the potential for the threonine side chain's hydroxyl group to form a hydrogen bond with the peptide backbone can stabilize local structures. youtube.com These localized interactions are the initial steps in the protein folding process, influencing the subsequent formation of more complex secondary and tertiary structures. khanacademy.org

Furthermore, thermodynamic parameters derived from dipeptide studies can be incorporated into computational models of protein folding and stability. nih.gov These models help to predict how changes in the primary sequence of a protein might affect its stability and folding dynamics. The simplicity of a dipeptide allows for high-level quantum mechanical calculations and detailed molecular dynamics simulations that would be computationally prohibitive for an entire protein.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Peptide Research

| AI/ML Application | Relevance to H-THR-ALA-OH Research | Key Benefits |

| Predictive Screening | Forecasting bioactivity and target binding affinity of H-THR-ALA-OH analogs. | Speed, Precision |

| De Novo Design | Generating novel peptide sequences based on the Thr-Ala scaffold for specific therapeutic functions. | Innovation, Speed |

| Sequence Optimization | Modifying the dipeptide structure to improve stability, solubility, and permeability. | Enhanced Efficacy |

| Synthesis Prediction | Using deep learning to optimize the chemical synthesis process of Threonyl-Alanine and related peptides. nih.gov | Efficiency, Cost-effectiveness |

Development of Novel Spectroscopic and Computational Methodologies

Advancements in analytical techniques are providing deeper insights into the structural and dynamic properties of dipeptides. Novel spectroscopic methods, combined with sophisticated computational models, are essential for characterizing molecules like H-THR-ALA-OH at an atomic level.

Vibrational spectroscopy, including Mid-Infrared (MIR), Near-Infrared (NIR), and Raman spectroscopy, offers powerful, non-invasive tools for characterizing the chemical structure and conformation of peptides. wiley.com These techniques can identify functional groups and probe the hydrogen-bonding patterns that govern the peptide's secondary structure. wiley.comresearchgate.net For instance, Fourier Transform Infrared (FTIR) spectroscopy has been used to characterize L-threonine crystals, providing a basis for studying more complex structures like the Threonyl-Alanine dipeptide. researchgate.net

Computational chemistry complements these experimental methods by providing detailed molecular models. Ab initio studies can elucidate reaction mechanisms, such as the site-specificity of hydroxyl radical abstraction from amino acid residues, which is crucial for understanding peptide degradation and function. researchgate.net Molecular dynamics (MD) simulations are used to explore the conformational landscape of dipeptides in various environments. acs.org For example, simulations have revealed how the interaction with a surface like graphene can alter the preferred conformations of an alanine (B10760859) dipeptide, highlighting the critical role of amide-π interactions. acs.org Such computational approaches can predict the structural arrangements of H-THR-ALA-OH, both in isolation and in complex with other molecules, guiding further experimental work.

| Methodology | Application to H-THR-ALA-OH | Information Gained |

| Vibrational Spectroscopy (FTIR, Raman) | Characterization of molecular structure and intermolecular interactions. | Conformation, hydrogen bonding, functional groups. wiley.com |

| X-ray Diffraction (XRD) | Determination of the three-dimensional crystal structure. researchgate.net | Atomic coordinates, bond lengths, crystal packing. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the dipeptide in solution or interacting with surfaces. acs.org | Conformational changes, interaction energies, solvation effects. |

| Ab initio Calculations | Investigating electronic structure and reaction pathways at a quantum mechanical level. researchgate.net | Reaction energetics, transition states, electronic properties. |

Expanding the Scope of Dipeptide Interactions in Complex Biomolecular Systems

While H-THR-ALA-OH is a simple dipeptide, its constituent amino acids, threonine and alanine, are involved in a multitude of complex biological interactions. Research is expanding to understand how such small peptide units contribute to the structure and function of larger biomolecular systems.

The specific sequence of amino acids dictates the intricate three-dimensional structure of proteins. youtube.com The side chains of threonine (containing a hydroxyl group) and alanine (a small hydrophobic group) play distinct roles in protein folding and stability. cymitquimica.comtechnologynetworks.com Studies on model peptides help elucidate fundamental interactions, such as the formation of β-sheet-like structures through specific hydrogen bonds, a pattern observed in the crystal structure of L-Threonyl-L-alanine. researchgate.net

Furthermore, understanding the interactions of dipeptides with other biomolecules is crucial. For example, specific side-chain interactions, such as those between phenylalanine and histidine residues in a peptide helix, are vital for its stability and function. stanford.edu By studying the simpler H-THR-ALA-OH system, researchers can gain insights into the forces driving these interactions. The threonine residue, in particular, is a key component in certain recognition molecules that can be designed in silico to bind to specific protein targets with high affinity and specificity, mimicking the function of antibodies. acs.org The study of how dipeptides interact with their environment, from water molecules to complex surfaces, provides a foundational understanding for the behavior of proteins in diverse biological contexts. acs.org

Q & A

Q. What criteria should guide the selection of in vivo models for studying H-THR-ALA-OH pharmacokinetics?

- Methodological Answer :

- Species Relevance : Use transgenic mice expressing human transporters if hepatic clearance is a focus.

- Dosing Routes : Match clinical administration (e.g., oral vs. IV) and collect serial plasma/tissue samples.

- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for sample size justification and humane endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.